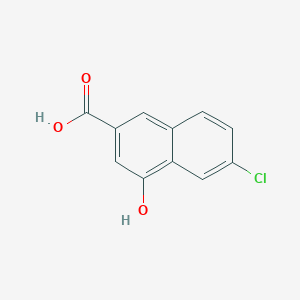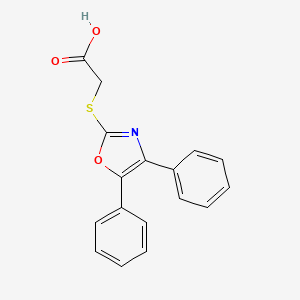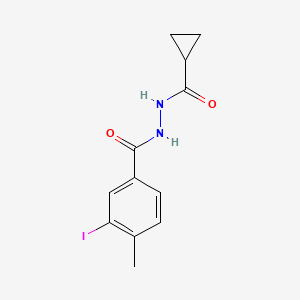
4-Anilino-3-methyl-but-3-en-2-on
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide is an organic compound characterized by the presence of a cyclopropane ring, an iodine atom, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen.
Hydrazide Formation: The final step involves the reaction of the iodinated intermediate with hydrazine hydrate to form the benzohydrazide moiety.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
- N’-(Cyclopropanecarbonyl)-3-chloro-4-methylbenzohydrazide
- N’-(Cyclopropanecarbonyl)-3-bromo-4-methylbenzohydrazide
- N’-(Cyclopropanecarbonyl)-3-fluoro-4-methylbenzohydrazide
Comparison:
- Uniqueness: The presence of the iodine atom in N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide imparts unique reactivity and potential biological activity compared to its chloro, bromo, and fluoro analogs .
- Reactivity: The iodine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H13IN2O2 |
|---|---|
Poids moléculaire |
344.15 g/mol |
Nom IUPAC |
N'-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide |
InChI |
InChI=1S/C12H13IN2O2/c1-7-2-3-9(6-10(7)13)12(17)15-14-11(16)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
UZIYOIFOXARVKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2CC2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
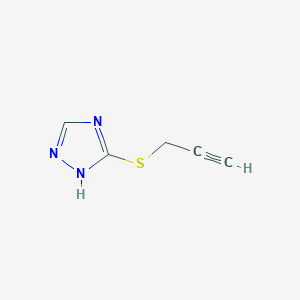
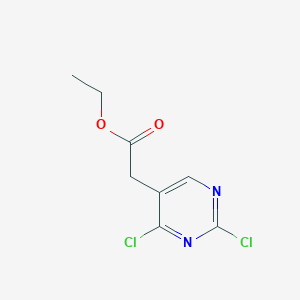
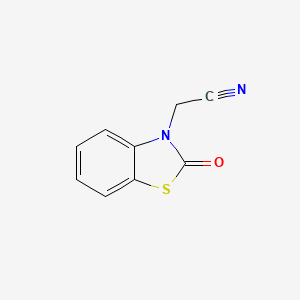
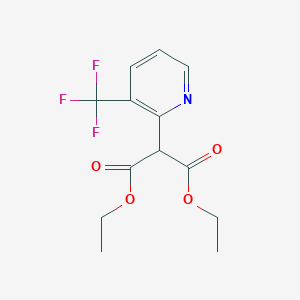
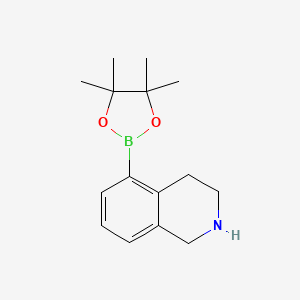

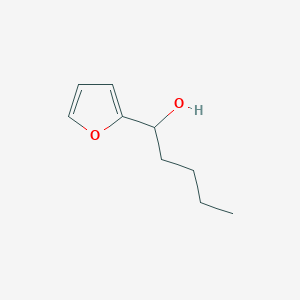

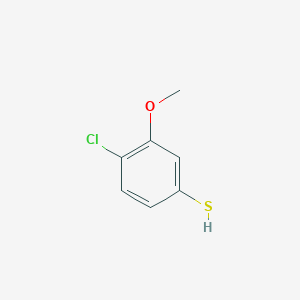
![(9H-Fluoren-9-yl)methyl ((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)(2-oxoethyl)carbamate](/img/structure/B8797362.png)
